![molecular formula C17H17N3O B12890156 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 922523-02-2](/img/structure/B12890156.png)
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrazole ring, with a butylamino group at the 5-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation using caesium carbonate as a catalyst . This method provides high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and caesium carbonate as a catalyst suggests that scalable and efficient production methods could be developed based on these principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butylamino group and the phenyl group allows for diverse chemical modifications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include caesium carbonate, iodine, and various organic solvents. Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce corresponding oxides.
Aplicaciones Científicas De Investigación
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with active site residues is crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both butylamino and phenyl groups
Propiedades
Número CAS |
922523-02-2 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
5-butylimino-2-phenylpyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-2-3-11-18-16-13-9-10-14(12-7-5-4-6-8-12)19-15(13)17(21)20-16/h4-10H,2-3,11H2,1H3,(H,18,20,21) |
Clave InChI |
WVWQVEKMKBBSQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)

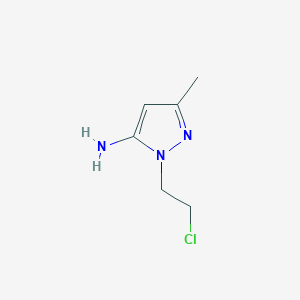
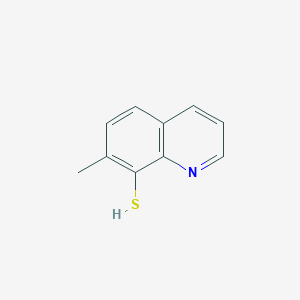
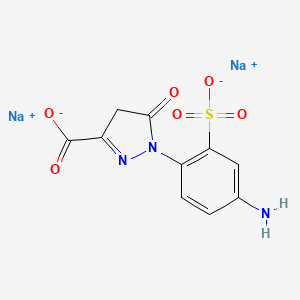
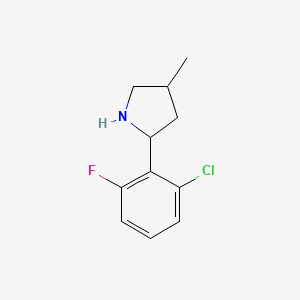
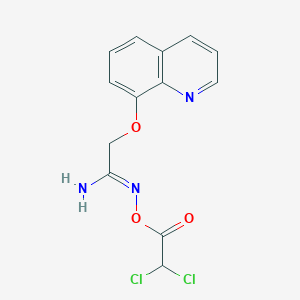
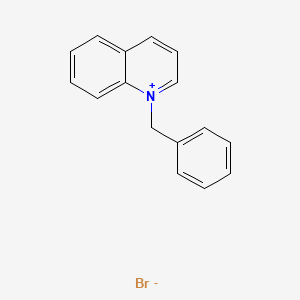
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
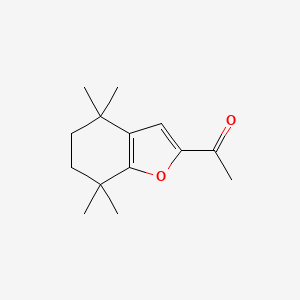
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
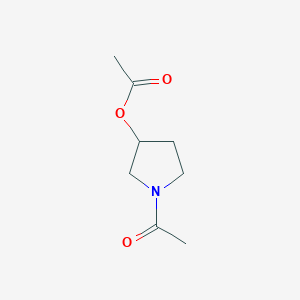
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
